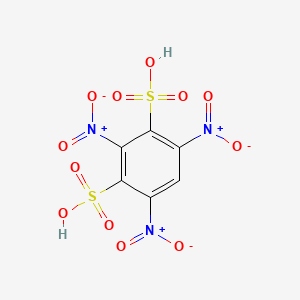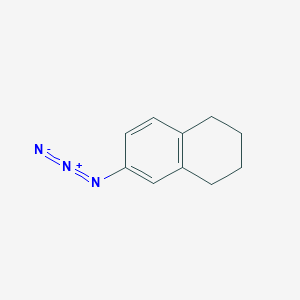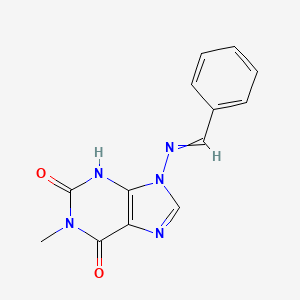
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylideneamino group attached to the purine ring system. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione typically involves the condensation of 1-methyl-3,9-dihydro-1H-purine-2,6-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with nucleic acid synthesis and protein function, leading to its biological effects .
類似化合物との比較
Similar Compounds
Benzylidene compounds: These include derivatives like benzylideneacetone and benzal chloride.
Heterocyclic amines: Compounds such as pyrrole and imidazole.
Uniqueness
9-(Benzylideneamino)-1-methyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific structure, which combines the purine ring system with a benzylideneamino group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
113613-75-5 |
|---|---|
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC名 |
9-(benzylideneamino)-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)10-11(16-13(17)20)18(8-14-10)15-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,20) |
InChIキー |
IMYLJSZSEZXTFX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N(C=N2)N=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


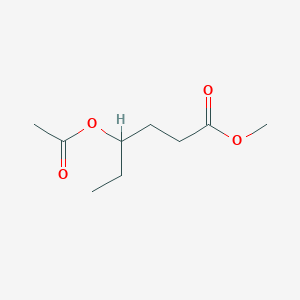
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)

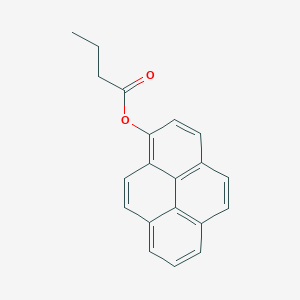

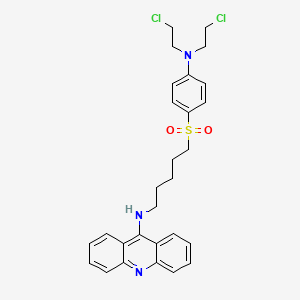

![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)

![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
